

tert-Butyl L-valinate hydrochloride molecular weight

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Compound of Interest

Compound Name: *tert-Butyl L-valinate hydrochloride*

Cat. No.: *B554923*

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An In-depth Technical Guide to **tert-Butyl L-valinate Hydrochloride**: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl L-valinate hydrochloride**, a crucial protected amino acid derivative. The document details its physicochemical properties, outlines a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and discusses its role as a key building block in the synthesis of antiviral therapeutics.

Core Compound Data

tert-Butyl L-valinate hydrochloride is the hydrochloride salt of the tert-butyl ester of L-valine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of L-valine. This protection is essential in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.^{[1][2]} The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient reagent in a laboratory setting.^[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **tert-Butyl L-valinate hydrochloride** is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	209.71 g/mol	[3] [4] [5]
Molecular Formula	C ₉ H ₁₉ NO ₂ ·HCl (or C ₉ H ₂₀ ClNO ₂)	[5] [6]
Appearance	White to off-white solid/powder	[6]
Melting Point	142.0 to 146.0 °C	[4]
Solubility	Slightly soluble in chloroform, methanol, and water.	[4]
Optical Rotation	[α] ²⁰ /D +4.2° (c=0.01 g/mL in H ₂ O)	[6]
CAS Number	13518-40-6	[4]
¹ H NMR Spectrum	Consistent with the structure.	[6] [7]
ATR-IR Spectrum	Data available and consistent with the structure.	[3] [8]

Synthesis of tert-Butyl L-valinate hydrochloride

The synthesis of **tert-Butyl L-valinate hydrochloride** is typically achieved by the esterification of L-valine with a source of tert-butyl groups, followed by the formation of the hydrochloride salt. A general experimental protocol is described below.

General Synthesis Protocol

A common method for the synthesis of amino acid tert-butyl ester hydrochlorides involves the reaction of the amino acid with isobutylene in the presence of an acid catalyst, followed by precipitation of the hydrochloride salt.[\[9\]](#)

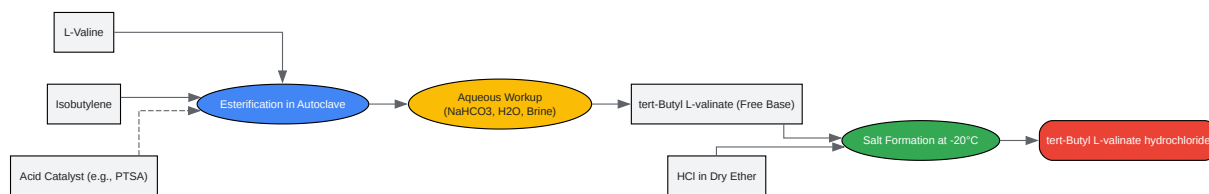
Materials:

- L-valine
- Dichloromethane (or another suitable solvent)

- Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid)
- Isobutylene
- 10% Sodium bicarbonate solution
- Water
- Brine
- Dry ether
- Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in ether

Procedure:

- Suspend L-valine and the acid catalyst in a suitable solvent like dichloromethane in a pressure vessel (autoclave).
- Introduce isobutylene into the reaction vessel.
- Stir the reaction mixture at room temperature for several days (e.g., 4-5 days).
- After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and then brine to remove the acid catalyst and any unreacted starting material.
- Remove the solvent under vacuum to yield the free base of the tert-butyl L-valinate.
- Dissolve the resulting free amine in approximately 10 volumes of dry ether and cool the solution to -20°C.
- Slowly add one equivalent of a solution of HCl in dry ether.
- The hydrochloride salt will precipitate out of the solution.
- Remove the ether under vacuum to obtain the final product, **tert-Butyl L-valinate hydrochloride**.



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Caption: General workflow for the synthesis of **tert-Butyl L-valinate hydrochloride**.

Application in Solid-Phase Peptide Synthesis (SPPS)

tert-Butyl L-valinate hydrochloride is a key reagent in peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[10] In this approach, the α -amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups like benzyl ethers. The tert-butyl ester of the C-terminal amino acid, in this case, valine, serves as a stable protecting group that is cleaved under strong acidic conditions at the end of the synthesis.

Experimental Protocol: Incorporation of a Valine Residue in Boc-SPPS

The following protocol outlines the key steps for the incorporation of a valine residue into a growing peptide chain on a solid support using the Boc protection strategy. This process involves a cycle of deprotection, neutralization, and coupling.[10]

Materials and Reagents:

- Peptide-resin with a free N-terminal amino group
- Boc-L-valine

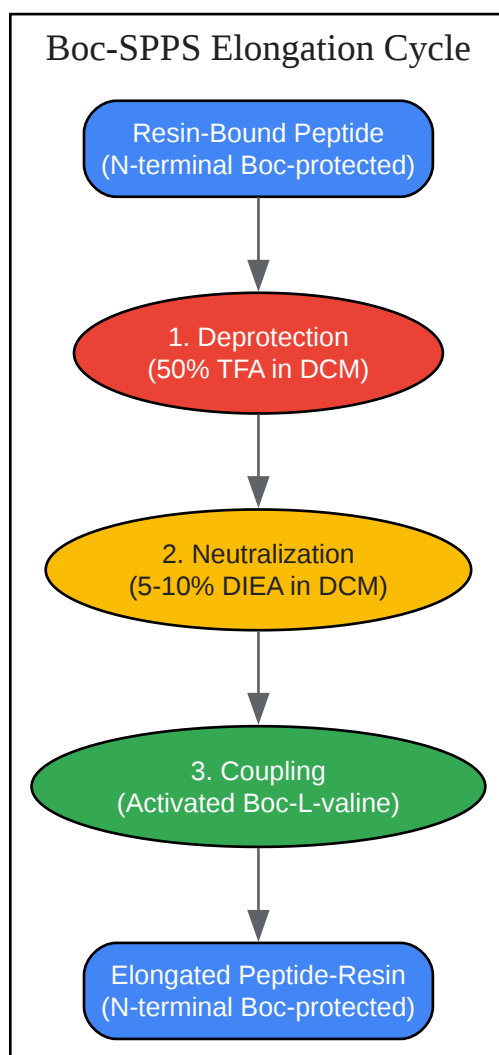
- Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
- Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM
- Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

Procedure:

- Deprotection of the N-terminal Boc group:
 - Swell the peptide-resin in DCM.
 - Treat the resin with a 50% TFA in DCM solution for 1-2 minutes and drain.
 - Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.
 - Filter the resin and wash thoroughly with DCM (3x), followed by IPA (2x) and DCM (3x) to remove residual TFA and byproducts.
- Neutralization of the N-terminal ammonium salt:
 - Add a solution of 5-10% DIEA in DCM to the washed peptide-resin.
 - Agitate the mixture for 5-10 minutes at room temperature to neutralize the N-terminal ammonium salt to the free amine.
 - Filter the resin and wash thoroughly with DCM (3x).
- Coupling of Boc-L-valine:
 - In a separate vessel, dissolve Boc-L-valine (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.
 - Add DIEA (4-8 equivalents) to activate the carboxylic acid of Boc-L-valine.

- Add this activated amino acid solution to the neutralized peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature to facilitate peptide bond formation.
- Filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.



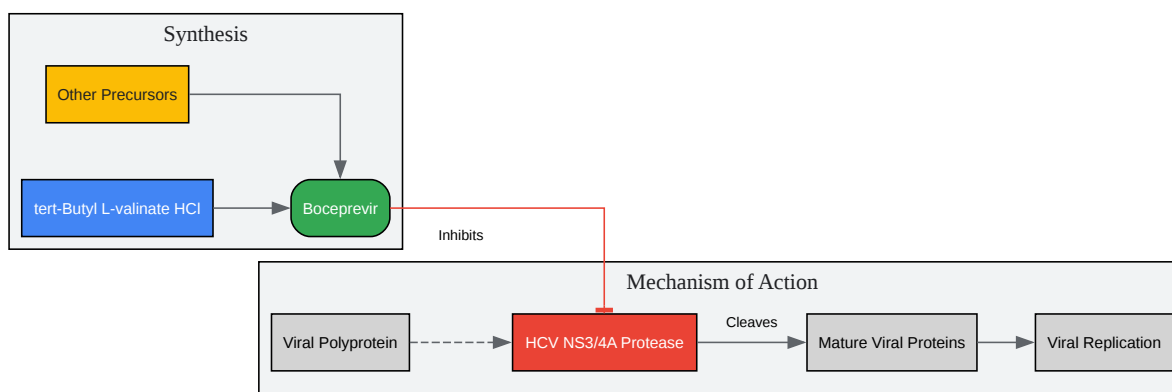
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Caption: The iterative cycle of peptide chain elongation in Boc-SPPS.

Role in the Synthesis of Antiviral Drugs: The Case of Boceprevir

While **tert-Butyl L-valinate hydrochloride** is a synthetic building block and does not directly interact with biological pathways, it is a crucial precursor in the synthesis of complex molecules with significant therapeutic applications. A prominent example is its use in the synthesis of Boceprevir, a protease inhibitor used to treat Hepatitis C.[1] Boceprevir has also been investigated as a potential inhibitor of the SARS-CoV-2 main protease (MPro).[11][12]

Boceprevir functions by inhibiting the HCV NS3/4A serine protease, an enzyme essential for the replication of the Hepatitis C virus.[13] By blocking the activity of this protease, Boceprevir prevents the cleavage of the viral polyprotein into mature, functional viral proteins, thereby halting the viral replication cycle.[11]



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Caption: Role of tert-Butyl L-valinate HCl in the synthesis and mechanism of Boceprevir.

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